18alpha-Oleanane

Description

Structural and Functional Insights

Molecular Characterization

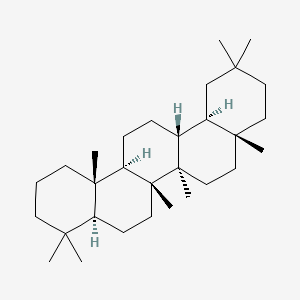

18α-Oleanane’s structure comprises five fused cyclohexane rings (A–E) with methyl groups at positions 4, 4, 6a, 6b, 8a, 11, 11, and 14b. Nuclear magnetic resonance (NMR) studies confirm its chair-chair-boat-chair-chair ring conformation, which minimizes steric strain.

Key Spectral Data:

Geochemical Applications

In petroleum exploration, 18α-Oleanane’s presence indicates terrigenous organic matter input post-Late Cretaceous. The Oleanane Index (OI = 18α-Oleanane / (18α-Oleanane + C30 Hopane)) quantifies angiosperm contributions, with OI > 0.3 diagnostic of Tertiary oils.

Properties

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h21-24H,9-20H2,1-8H3/t21-,22-,23+,24-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNKUCWWHVTTBY-UFBHZMJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@H]([C@H]1CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019528 | |

| Record name | (18α)-Oleanane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30759-92-3 | |

| Record name | (18α)-Oleanane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Applications in Petroleum Geochemistry

- Age Determination: The presence of 18α(H)-Oleanane in crude oils indicates that the hydrocarbons are from the Cretaceous period or younger, and more highly concentrated in the Tertiary period . An oleanane index greater than 0.3 suggests that oils are derivatives of source rocks of the Tertiary age with terrestrial organic matter input . The presence of 18α(H)-Oleanane in an Early Mississippian Kinderhookian sample is the earliest reported occurrence to date .

- Source Identification: 18α(H)-Oleanane is used as an indicator of terrestrial organic input because it is derived from angiosperms . The relative presence and concentration of oleanane in Cretaceous and Tertiary sediments correlate to the diversification of angiosperms, making it an ideal molecular fossil for tracking the angiosperm lineage .

Case Studies

- Niger Delta, Nigeria: Studies of crude oil samples from two separate fields in the southern Nigeria province revealed the presence of the 18α(H)-oleanane biomarker, which provided diagnostic evidence on age and organic matter source in all samples . The oleanane indices for the samples ranged from 0.32 to 1.03, suggesting that the oils are from Tertiary age source rocks with resilient terrestrial organic matter input .

- Eastern Venezuelan Basin: 18α(H)-Oleanane has been found in the geochemical studies conducted in the Eastern Venezuelan Basin, where the composition of paraffinic oils and possible source rocks in the fields associated with the Anaco Thrust were analyzed . The terrestrial origin of the organic facies that generated these hydrocarbons was also determined .

- Anadarko Basin, Oklahoma: The presence of 18α(H)-oleanane has been reported in Pennsylvanian and Mississippian rocks . The presence of 18α(H)-oleanane in an Early Mississippian Kinderhookian sample appears to be the earliest reported occurrence to date .

Other potential applications

- Synthetic Oleanane Triterpenoids: Synthetic oleanane triterpenoids (SOs) have demonstrated potential for the prevention and treatment of various diseases . They can suppress inflammation and oxidative stress, induce differentiation, and block cell proliferation . Animal studies have explored the use of SOs in neurodegenerative diseases, eye diseases, lung diseases, cardiovascular diseases, liver diseases, gastrointestinal tract diseases, kidney diseases, cancer, and metabolic and inflammatory/autoimmune disorders .

- Bioactive Compound Discovery: Research on bioactive compounds, including those derived from natural sources like oleanane, offers application prospects in exploring potential medicinal applications . Oleanane derivatives have shown biological activity, with some inhibiting Wnt signaling, suggesting potential use for therapy of Wnt-related diseases . Certain derivatives have demonstrated activity against HepG2 and MDA-MB-231 cells, as well as photocytotoxic and photodynamic antibacterial activities .

- Pharmaceutical Applications: Oleanolic acid, while exhibiting modest bioactivity, has been marketed in China as an oral drug for treating liver disorders in humans . Derivatives of 18α-oleanane have been synthesized and studied for their activity, with some showing promising results .

Comparison with Similar Compounds

Structural Isomers and Derivatives

18alpha-Oleanane is part of a broader family of oleanane-type triterpenoids. Key analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | C30H52 | 412.74 | α-configuration at C-18; synthesized via Wagner-Meerwein rearrangement |

| 18beta(H)-Oleanane | C30H52 | 412.74 | β-configuration at C-18; distinct stereochemical and pharmacokinetic profile |

| 18beta(H)-Olean-12(13)-ene | C30H50 | 410.72 | Double bond at C12-C13; increased rigidity and altered bioactivity |

| Ursene/Oleanene | C30H50 | 410.72 | Unsaturated analog; varies in ring oxidation states and biological targets |

Functional Group Modifications

The introduction of epoxy or hydrazone groups (e.g., 19beta,28-epoxy-18alpha-oleanane) enhances antiviral potency by improving solubility and target affinity. In contrast, unsaturated analogs like Oleanene prioritize lipid membrane interactions due to their planar structures .

Preparation Methods

Principle

The Wagner-Meerwein rearrangement involves a carbocation intermediate leading to ring expansion and stereochemical rearrangement in triterpenes. Bismuth(III) salts, such as bismuth triflate, have been demonstrated as effective catalysts for this transformation, enabling the conversion of lupane derivatives into 18alpha-oleanane frameworks with high selectivity and yield.

Key Findings

- The reaction proceeds via expansion of ring E in lupane derivatives.

- Under vigorous conditions, dehydration of the 3beta-hydroxyl group and subsequent rearrangement yield A-neo-18alpha-oleanene compounds.

- The process achieves very high yields and selectivity for the 18alpha configuration.

- Application extends to other terpenes, including sesquiterpenes like (-)-caryophyllene oxide.

Reference Table: Bismuth(III) Salt-Catalyzed Rearrangement

| Parameter | Details |

|---|---|

| Catalyst | Bismuth(III) salts (e.g., bismuth triflate) |

| Substrate | Lupane derivatives |

| Reaction Conditions | Elevated temperature, acidic medium |

| Key Steps | Dehydration, carbocation rearrangement |

| Outcome | This compound core, A-neo-18alpha-oleanene |

| Yield | Very high (exact % not specified) |

| Selectivity | High for 18alpha isomer |

Source: Research articles on bismuth triflate-catalyzed rearrangements (2009)

Preparation via Isomerization of Glycyrrhizic Acid Derivatives

Background

This compound derivatives such as 18alpha-glycyrrhizic acid di-ammonium salts are important for their enhanced pharmacological properties compared to the 18beta isomer. Direct extraction from plants is impractical due to low natural abundance of the 18alpha isomer. Therefore, industrial preparation relies on epimerization of the more abundant 18beta isomer.

Method Summary

- Starting material: 18beta-type glycyrrhizic acid mono-ammonium salt.

- Reaction with sodium hydroxide in aqueous solution at 75-85°C for 6-8 hours.

- Controlled addition of sodium hydroxide in two portions (30-70% initially, remainder after dissolution).

- After reaction, acidification to pH 2.5-3.5 with hydrochloric acid.

- Extraction with organic solvents such as n-butanol, ethyl acetate, or saturated butanol.

- Monitoring of conversion by High Performance Liquid Chromatography (HPLC), exploiting distinct retention times of 18alpha and 18beta isomers.

- Refinement by addition of strong ammonia solution and crystallization from ethanol-glacial acetic acid mixtures.

Advantages

- Reaction temperature reduced by about 10°C compared to conventional methods.

- Shorter reaction time (~6-8 hours).

- Improved energy efficiency and reduced equipment wear.

- Better product color and purity.

- High yield and content of 18alpha isomer (>92% conversion, up to 99.7% purity).

- Suitable for industrial scale-up.

Detailed Process Table: Preparation of 18alpha Glycyrrhizic Acid Di-Ammonium Salt

| Step | Conditions / Reagents | Details / Observations |

|---|---|---|

| 1. Alkali Isomerization | Water (5-8x mass), NaOH (2.5-4.5x mass), 75-85°C, 6-8h | Two-stage NaOH addition; stirring; conversion monitored by HPLC |

| 2. Acidification | HCl 5-8 mol/L, adjust pH to 2.5-3.5 | Extract organic layer with 0.5-1 volume organic solvent (n-butanol, ethyl acetate) |

| 3. HPLC Analysis | Sample organic layer | Confirm conversion completeness; 18alpha content >92% |

| 4. Refinement | Add strong ammonia, adjust pH 7-8; crystallize in ethanol-glacial acetic acid (2:1 to 2:2) at 60-70°C | Stir 2-4h, filter, dry; obtain white powder with purity ~98-99.7% |

Representative Experimental Data

| Embodiment | Water (L/kg) | NaOH (kg/kg) | Temp (°C) | Reaction Time (h) | Organic Solvent | 18alpha Content (%) | Yield (g) | UV Max Absorption (nm) |

|---|---|---|---|---|---|---|---|---|

| 1 | 5 | 2.5 | 80 | 7.5 | n-butanol | 92.5 | 305 | 252 |

| 2 | 6 | 3.0 | 85 | 6 | n-butanol | 93.5 | 325 | 252 |

| 3 | 6.5 | 3.5 | 80 | 6 | ethyl acetate | 93.0 | 352 | 251.5 |

Source: Patent CN106380506B (2018)

Comparative Analysis of Preparation Methods

| Aspect | Bismuth(III) Catalyzed Rearrangement | Alkali Isomerization of Glycyrrhizic Acid |

|---|---|---|

| Starting Material | Lupane derivatives | 18beta-glycyrrhizic acid mono-ammonium salt |

| Catalyst | Bismuth(III) salts (e.g., bismuth triflate) | Sodium hydroxide (alkaline conditions) |

| Reaction Conditions | Elevated temperature, acidic medium | Moderate temperature (75-85°C), alkaline medium |

| Reaction Time | Not explicitly specified, generally shorter | 6-8 hours |

| Product Purity | High, selective for 18alpha isomer | High (up to 99.7% purity) |

| Industrial Suitability | Demonstrated in lab-scale; scalability possible | Proven industrial scale; energy efficient |

| Product Form | This compound core, A-neo-18alpha-oleanene | 18alpha glycyrrhizic acid di-ammonium salt crystals |

| Advantages | High yield, novel catalytic approach | Lower temperature, reduced energy consumption, better color and purity |

Q & A

Q. Q1. What are the most reliable experimental protocols for synthesizing and characterizing 18α-Oleanane in laboratory settings?

Answer :

- Synthesis : Use triterpenoid precursors (e.g., β-amyrin) with selective oxidation and cyclization steps. Catalytic hydrogenation or acid-mediated rearrangements are common for stereochemical control .

- Characterization :

- NMR Spectroscopy : Assign α/β configurations via - and -NMR chemical shifts (e.g., C-18 proton resonances at δ 1.0–1.5 ppm for α-configuration) .

- HPLC-MS : Quantify purity and confirm molecular weight using reverse-phase C18 columns with ESI-MS detection .

- Reproducibility : Document reaction conditions (solvents, catalysts, temperatures) in the main text; raw spectral data should be archived in supplementary files .

Q. Q2. How can researchers validate the purity of 18α-Oleanane isolates for pharmacological studies?

Answer :

- Chromatographic Methods :

- GC-FID : Compare retention times with commercial standards; report % area under the curve for peaks .

- TLC : Use silica gel plates with hexane:ethyl acetate (8:2) for Rf value consistency .

- Spectroscopic Validation : Cross-check NMR peaks (e.g., absence of olefinic protons at δ 5.0–5.5 ppm indicates no β-isoform contamination) .

- Statistical Reporting : Include mean ± SD for triplicate measurements; justify significant figures based on instrument precision (e.g., ±0.01% for HPLC) .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported bioactivity data for 18α-Oleanane across different cell lines?

Answer :

- Subgroup Analysis : Stratify data by cell type (e.g., cancer vs. normal) and test pre-specified hypotheses on differential signaling pathways (e.g., NF-κB inhibition in HeLa vs. HepG2) .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50 values; compare slopes via ANCOVA to assess cell-specific potency .

- Mechanistic Validation : Knockout key targets (e.g., siRNA for Caspase-3) to confirm pathway specificity. Report p-values and effect sizes for interactions .

Q. Q4. How can researchers design studies to elucidate the structure-activity relationship (SAR) of 18α-Oleanane derivatives?

Answer :

- Molecular Modifications : Introduce substituents at C-3, C-28, or the oleanane backbone. Use DFT calculations (e.g., Gaussian 16) to predict steric/electronic effects .

- In Silico Screening : Dock derivatives into target proteins (e.g., COX-2) using AutoDock Vina; validate binding affinities via SPR or ITC .

- Multivariate Analysis : Apply PCA or PLS-DA to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity datasets .

Q. Q5. What statistical approaches are recommended for analyzing conflicting data on 18α-Oleanane’s pharmacokinetic properties?

Answer :

- Meta-Analysis : Aggregate data from ≥5 studies using random-effects models (RevMan software); assess heterogeneity via I² statistics .

- Sensitivity Analysis : Exclude outliers (e.g., Grubbs’ test) and re-calculate bioavailability (AUC) and half-life (t½) .

- Bayesian Modeling : Estimate posterior distributions for parameters like Cmax using Stan or WinBUGS; report 95% credible intervals .

Methodological Best Practices

Q. Q6. How should researchers address variability in 18α-Oleanane’s solubility across solvent systems?

Answer :

- Solvent Screening : Test DMSO, ethanol, and PEG-400 at 0.1–10 mg/mL. Use dynamic light scattering (DLS) to detect aggregation .

- Standardized Protocols : Pre-warm solvents to 37°C; report kinetic solubility via shake-flask method with UV-Vis quantification .

- Data Reporting : Include solvent dielectric constants and Hansen solubility parameters in supplementary tables .

Q. Q7. What ethical and reproducibility standards apply to in vivo studies of 18α-Oleanane?

Answer :

- Animal Models : Follow ARRIVE guidelines for sample size justification (power analysis ≥80%) and randomization .

- Data Transparency : Archive raw histopathology images and LC-MS/MS spectra in FAIR-aligned repositories (e.g., Zenodo) .

- Ethical Compliance : Obtain IACUC approval; disclose conflicts of interest and funding sources in the "Author Declarations" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.